molecular formula C15H12Cl2N2O3S B251583 N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-methoxybenzamide

N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-methoxybenzamide

Cat. No. B251583
M. Wt: 371.2 g/mol
InChI Key: RLKAPIITTLLMJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-methoxybenzamide, also known as Diclofenac thioether, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. The compound is a derivative of diclofenac, which is a widely used NSAID.

Mechanism of Action

Like other NSAIDs, N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-methoxybenzamide thioether works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. By blocking the production of prostaglandins, N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-methoxybenzamide thioether reduces inflammation and pain.
Biochemical and Physiological Effects:
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-methoxybenzamide thioether has been shown to have a number of biochemical and physiological effects, including reducing the production of inflammatory cytokines, inhibiting the migration of immune cells to sites of inflammation, and reducing the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-methoxybenzamide thioether in lab experiments is that it is a well-established compound with a known mechanism of action. This makes it a useful tool for studying the effects of NSAIDs on inflammation and pain. However, one limitation of using N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-methoxybenzamide thioether in lab experiments is that it may not accurately reflect the effects of the compound in vivo, as the compound may be metabolized differently in living organisms.

Future Directions

There are a number of potential future directions for research on N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-methoxybenzamide thioether. One area of interest is the development of new derivatives of the compound with improved pharmacokinetic properties. Another area of interest is the investigation of the compound's potential use in the treatment of cancer and other diseases. Additionally, further research is needed to better understand the long-term effects of N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-methoxybenzamide thioether on the body and to develop strategies for minimizing any potential side effects of the compound.

Synthesis Methods

The synthesis of N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-methoxybenzamide thioether involves the reaction of 3,5-dichloro-4-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(3-methoxybenzyl)-carbamic acid thioanhydride to yield N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-methoxybenzamide thioether.

Scientific Research Applications

N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-methoxybenzamide thioether has been extensively studied for its potential applications in the treatment of various inflammatory conditions, including rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. The compound has also been investigated for its potential use in the treatment of cancer and other diseases.

properties

Molecular Formula

C15H12Cl2N2O3S

Molecular Weight

371.2 g/mol

IUPAC Name

N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-methoxybenzamide

InChI

InChI=1S/C15H12Cl2N2O3S/c1-22-10-4-2-3-8(5-10)14(21)19-15(23)18-9-6-11(16)13(20)12(17)7-9/h2-7,20H,1H3,(H2,18,19,21,23)

InChI Key

RLKAPIITTLLMJA-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=C(C(=C2)Cl)O)Cl

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=C(C(=C2)Cl)O)Cl

Origin of Product

United States

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